molecular formula C12H10ClN3O B2947516 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide CAS No. 1436187-17-5

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide

Cat. No.: B2947516
CAS No.: 1436187-17-5
M. Wt: 247.68
InChI Key: NMFXKBNUMGYFBJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is an organic compound with the molecular formula C12H9Cl2N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory mediators and microbial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide

Uniqueness

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H9ClN3OC_{12}H_{9}ClN_{3}O and a molecular weight of approximately 247.68 g/mol, is primarily investigated for its antimicrobial, anti-inflammatory, and antiviral properties. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

  • Molecular Formula : C12H9ClN3OC_{12}H_{9}ClN_{3}O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1436187-17-5

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to modulate inflammatory mediators and microbial enzymes, although the precise pathways remain under investigation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli4.69 µM
Staphylococcus aureus5.64 µM
Enterococcus faecalis8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could be developed into an effective antimicrobial agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

3. Antiviral Properties

Notably, this compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly in the context of HIV treatment. Its structural features allow it to bind effectively to reverse transcriptase enzymes, which is critical for inhibiting viral replication .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications in substituents significantly influenced their biological activities. The presence of halogen groups was linked to enhanced anti-thrombolytic activity in related compounds, indicating that similar modifications might improve the efficacy of this compound .

Properties

IUPAC Name

2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXKBNUMGYFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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